2-Mercaptoethanesulfonic acid

Uroprotection Pharmacokinetics Cyclophosphamide

MESNA (2-Mercaptoethanesulfonic acid) is the only clinically validated uroprotective thiol that achieves a 10-fold higher active free thiol concentration in urine compared to N-acetylcysteine, enabling an 85% relative reduction in hemorrhagic cystitis incidence without compromising chemotherapy efficacy. Its selective renal excretion and minimal tissue distribution (Vd 0.68 ml/g) prevent systemic deactivation of alkylating agents—a critical failure of alternative thiols like cysteine. For mucolysis, MESNA outperforms NAC in disulfide bond cleavage speed. Procure the free acid or sodium salt in ≥98% purity for pharmaceutical R&D, formulation, or laboratory investigations.

Molecular Formula C2H6O3S2
Molecular Weight 142.20 g/mol
CAS No. 9005-46-3
Cat. No. B6596408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptoethanesulfonic acid
CAS9005-46-3
Molecular FormulaC2H6O3S2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)O)S
InChIInChI=1S/C2H6O3S2/c3-7(4,5)2-1-6/h6H,1-2H2,(H,3,4,5)
InChIKeyZNEWHQLOPFWXOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 25 kg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptoethanesulfonic acid (Mesna) Sourcing Guide: Beyond Generic Thiol Compound Procurement


2-Mercaptoethanesulfonic acid (MESNA, CAS 3375-50-6, commonly procured as the sodium salt) is a small, synthetic organosulfur compound belonging to the low-molecular-weight thiol class [1]. Its molecular architecture features a terminal sulfhydryl (-SH) group separated from a highly polar sulfonic acid (-SO3H) group by an ethyl bridge [2]. This structure imparts high water solubility and, crucially, dictates a unique pharmacokinetic profile: unlike other thiols that undergo rapid and widespread tissue uptake, MESNA and its disulfide metabolite (dimesna) are selectively handled by the kidney, concentrating active free thiol directly at the site of urothelial toxicity and enabling targeted detoxification of reactive metabolites [3]. The sodium salt form (Sodium 2-mercaptoethanesulfonate) is the standard for pharmaceutical and industrial applications [1].

Why 2-Mercaptoethanesulfonic acid (Mesna) Cannot Be Simply Replaced by Generic Thiols Like NAC or Cysteine


Substituting 2-Mercaptoethanesulfonic acid (MESNA) with another thiol-containing compound, such as N-acetylcysteine (NAC) or cysteine, is not scientifically valid due to profound differences in tissue distribution and the fate of the active thiol moiety. While all three possess nucleophilic sulfhydryl groups, their in vivo behavior is dictated by their distinct physicochemical properties, not just their functional group. For instance, NAC and cysteine are rapidly and non-selectively absorbed by cells throughout the body [1]. In contrast, MESNA's highly polar sulfonate group restricts cellular uptake and drives selective renal excretion, achieving an approximately 10-fold higher concentration of active thiol in the urine compared to an equimolar dose of NAC [1]. Similarly, cysteine's longer plasma half-life (20 min vs. MESNA's 12 min) and greater tissue accumulation (distribution coefficient 1.20 ml/g vs. 0.68 ml/g) lead to significant systemic deactivation of alkylating agents, reducing their therapeutic efficacy—a critical liability not shared by MESNA when properly dosed [2]. These mechanistic distinctions directly translate into the quantitative performance differences detailed below, underscoring the procurement necessity for the specific compound.

Quantitative Differentiation Evidence: How 2-Mercaptoethanesulfonic acid (Mesna) Outperforms Alternatives


Superior Urinary Thiol Bioavailability: 10-Fold Higher Than N-Acetylcysteine for Uroprotection

In a comparative in vivo study using intact rats, a single intravenous (i.v.) dose of MESNA resulted in an approximately 10-fold higher concentration of free thiol groups in the urine than an equimolar dose of N-acetylcysteine (NAC) [1]. This dramatic difference is not due to differential metabolism but to fundamental distinctions in renal handling and tissue uptake: MESNA is selectively transported to the kidney, while NAC is rapidly and non-selectively absorbed by various cell types [1]. The study concludes that MESNA is a more favorable drug for increasing urinary thiol excretion, the direct mechanism of uroprotection [1].

Uroprotection Pharmacokinetics Cyclophosphamide Thiol Bioavailability

Efficacy in Preventing Hemorrhagic Cystitis: 85% Reduction in Incidence vs. Standard Care

In a clinical Phase II study involving 151 patients with refractory malignancies receiving ifosfamide chemotherapy, the use of MESNA for uroprophylaxis (12 mg/kg i.v. at 0, 4, and 8 hours post-ifosfamide) dramatically reduced the frequency of hemorrhagic cystitis [1]. In treatment courses managed with only conventional prophylactic measures (continuous saline infusion and urine alkalinization), hemorrhagic cystitis occurred in 25 out of 92 courses (27%) [1]. In contrast, when MESNA was added to the regimen, the incidence fell to just 16 out of 398 courses (4%) [1]. This represents an 85% relative reduction in a severe, dose-limiting toxicity. Importantly, the study also confirmed that the antitumor activity of ifosfamide in testicular cancer was not compromised by the addition of MESNA [1].

Hemorrhagic Cystitis Ifosfamide Uroprotection Chemotherapy Clinical Trial

Faster and More Complete Disintegration of Muco-Blood Clots vs. NAC and DTT In Vitro

In a head-to-head in vitro study comparing the clot-disintegrating effects of MESNA, N-acetylcysteine (NAC), and dithiothreitol (DTT), MESNA demonstrated superior performance in breaking down mixed mucus and blood clots [1]. After a 30-minute incubation, statistical analysis showed a highly significant difference in favor of MESNA at all three concentrations tested (0.1, 1.0, and 10 mmol/L) [1]. Furthermore, the initial rate of hemoglobin release—a direct measure of clot disintegration speed—was significantly higher with MESNA than with either NAC or DTT at all concentrations [1]. This indicates that MESNA not only achieves a greater final effect but also acts more rapidly than these alternative thiols.

Mucolytic Hemoglobin Release Sputum Cystic Fibrosis In Vitro

Faster Disulfide Bond Cleavage in Mucus: Superior Mucolytic Activity vs. N-Acetylcysteine

The mechanism of mucus fluidization by thiols involves the reduction of disulfide bonds within mucin glycoproteins. In a clinical study of 80 intensive care patients requiring mucolytic therapy, the efficacy of MESNA was directly compared to N-acetylcysteine (NAC) using Electron Spin Resonance (ESR) spectroscopy on aspirated mucus samples [1]. Mucolytics decrease the ESR signal as they cleave disulfide bridges, with the rate of signal reduction corresponding to the degree of mucus fluidization [1]. The study found that the rate of decrease of the ESR signal was 'much higher after mesna' than after NAC [1]. This biophysical evidence provides a direct, quantitative measure of MESNA's superior and more rapid molecular action on the primary structural determinant of mucus viscosity.

Mucolytic Electron Spin Resonance Mucus Viscosity Disulfide Bonds Nebulization

Pharmacokinetic Advantage: Controlled Systemic Exposure and Targeted Renal Action vs. Cysteine

A direct comparative study in mice evaluated the influence of MESNA and cysteine on the systemic toxicity and therapeutic efficacy of activated cyclophosphamide [1]. Key pharmacokinetic parameters were determined. Cysteine exhibited a longer plasma half-life (t½ of 20 minutes) compared to MESNA (t½ of 12 minutes) and a significantly larger volume of distribution (distribution coefficient of 1.20 ml/g for cysteine vs. 0.68 ml/g for MESNA) [1]. This indicates that cysteine accumulates more readily in tissues throughout the body, leading to a greater systemic detoxification effect and a 50% reduction in the antileukemic efficacy of the chemotherapy in this model [1]. MESNA's shorter half-life and restricted distribution limit its systemic impact, preserving the intended cytotoxic effect of the alkylating agent while providing targeted uroprotection [1].

Pharmacokinetics Half-Life Volume of Distribution Systemic Toxicity Drug Interaction

High-Value Application Scenarios for 2-Mercaptoethanesulfonic acid (Mesna) Based on Differential Evidence


Oncology: Uroprotection in High-Dose Oxazaphosphorine (Ifosfamide/Cyclophosphamide) Chemotherapy Regimens

This is the primary, clinically validated application for MESNA. The evidence demonstrates an 85% relative reduction in the incidence of hemorrhagic cystitis—a severe, dose-limiting toxicity—compared to standard hydration measures alone [1]. Alternative thiols like N-acetylcysteine are not suitable substitutes, as they fail to achieve the requisite 10-fold higher concentration of active thiol in the urine needed for effective urothelial protection [2]. Furthermore, unlike cysteine, MESNA's pharmacokinetic profile (t½ = 12 min, limited tissue distribution) minimizes systemic interference with the chemotherapeutic agent's anti-tumor activity, a critical requirement for maintaining treatment efficacy [3].

Respiratory Medicine: Rapid Mucolysis for Post-Operative Atelectasis and Aspirated Blood Management

For clearing thick, tenacious secretions or blood-contaminated mucus from the respiratory tract, MESNA demonstrates superior in vitro and in vivo performance over alternative mucolytics like N-acetylcysteine (NAC). In vitro, MESNA disintegrates mixed mucus/blood clots significantly faster than NAC or DTT [4]. This is corroborated by clinical Electron Spin Resonance (ESR) data showing a much faster rate of disulfide bond cleavage in patient mucus samples, the direct mechanism of fluidization [5]. This evidence supports MESNA's use via bronchial lavage, instillation, or nebulization to rapidly restore airway patency in intensive care settings.

Analytical and Biopharmaceutical Research: A Model Thiol with Distinct Redox and Pharmacokinetic Behavior

In research settings, MESNA serves as a unique tool compound for studying thiol-disulfide redox biology, renal drug handling, and targeted detoxification. Its rapid auto-oxidation to the disulfide (dimesna) in circulation, followed by selective renal reduction and excretion, provides a defined and reproducible system for investigating thiol pharmacology [6]. The well-characterized differences in tissue distribution (0.68 ml/g) and plasma half-life (12 min) compared to other thiols like cysteine (1.20 ml/g, 20 min) make it an invaluable comparator in studies of drug distribution and metabolism [3]. The compound's stability profile—stable for 36 months as a lyophilized powder at -20°C—is also a practical consideration for laboratory procurement and long-term study design [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Mercaptoethanesulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.